molecular formula C8H6N2OS2 B12807664 3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- CAS No. 64224-71-1

3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)-

Cat. No.: B12807664
CAS No.: 64224-71-1
M. Wt: 210.3 g/mol
InChI Key: SMSBUQWGANVQGZ-UHFFFAOYSA-N
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Description

3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- is a heterocyclic compound that belongs to the class of 1,2-dithioles.

Preparation Methods

The synthesis of 3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- typically involves the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene. This method results in the formation of 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- undergoes various types of chemical reactions, including:

Scientific Research Applications

3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen sulfide donor, releasing hydrogen sulfide (H2S) in biological systems. H2S is an important signaling molecule that regulates various physiological processes, including vasodilation, inflammation, and apoptosis . The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in these pathways.

Biological Activity

3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)-, also known as Oltipraz, is a compound recognized for its diverse biological activities, particularly in the fields of cancer research and parasitology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • IUPAC Name : 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thione
  • Molecular Formula : C8H6N2S3
  • Molecular Weight : 226.33 g/mol
  • CAS Number : 15545-48-7
  • Structure : The compound features a dithiolane ring with a pyrazinyl substituent, which is crucial for its biological activity.

Oltipraz exhibits several mechanisms that contribute to its biological effects:

  • Antioxidant Activity : Oltipraz has been shown to enhance the antioxidant defense system in cells by increasing the expression of phase II detoxifying enzymes. This property aids in combating oxidative stress, which is linked to various diseases, including cancer .
  • Anticancer Properties : It has demonstrated significant anticancer activity through various pathways:
    • Induction of apoptosis in tumor cells.
    • Inhibition of cell proliferation via cell cycle arrest.
    • Modulation of signaling pathways associated with cancer progression .
  • Antischistosomal Activity : Oltipraz is recognized for its efficacy against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. It acts by impairing the parasite's metabolism and reproductive capabilities .

Biological Activity Summary Table

Activity TypeMechanism DescriptionReference
AntioxidantEnhances phase II detoxifying enzyme expression
AnticancerInduces apoptosis; inhibits proliferation
AntischistosomalDisrupts metabolic functions in S. mansoni

Anticancer Studies

A study evaluated the effects of Oltipraz on human fibrosarcoma HT-1080 cells, revealing that it induces apoptosis with an IC50 value of approximately 5.4 µM. The presence of electron-withdrawing groups at specific positions was found to enhance anticancer activity significantly .

Another investigation focused on its effects on MV4-11 cells (with FLT3/ITD mutation), where Oltipraz displayed potent inhibition with an IC50 value of 0.072 μM, indicating its potential as a targeted therapy for specific leukemia types .

Antischistosomal Efficacy

Research indicated that Oltipraz acts slowly on mice infected with Schistosoma mansoni, demonstrating significant reduction in parasite load and associated pathology over time . This highlights its potential use as a therapeutic agent for schistosomiasis.

Properties

CAS No.

64224-71-1

Molecular Formula

C8H6N2OS2

Molecular Weight

210.3 g/mol

IUPAC Name

4-methyl-5-pyrazin-2-yldithiol-3-one

InChI

InChI=1S/C8H6N2OS2/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3

InChI Key

SMSBUQWGANVQGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SSC1=O)C2=NC=CN=C2

Origin of Product

United States

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